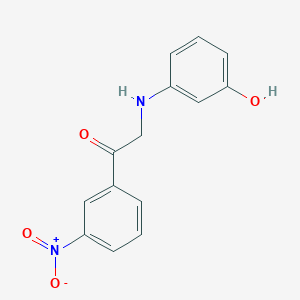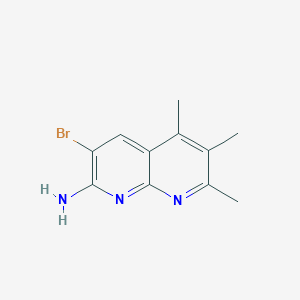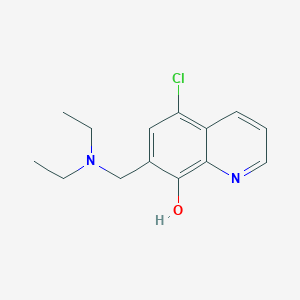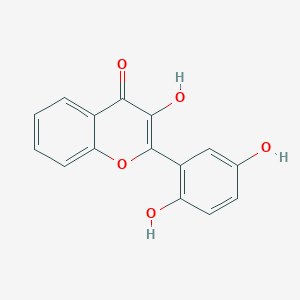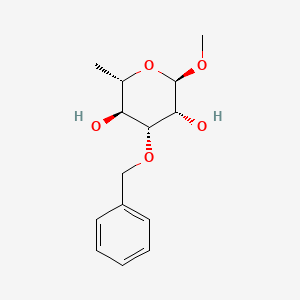
(2R,3R,4R,5S,6S)-4-(Benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-O-benzyl-a-L-rhamnopyranoside: is a compound derived from rhamnose, a naturally occurring sugar. This compound is notable for its pharmacological properties, particularly its antimicrobial and anti-inflammatory effects. It is widely used in the biomedical field, especially in drug synthesis aimed at treating bacterial infections and inflammatory conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-benzyl-a-L-rhamnopyranoside typically involves the protection of hydroxyl groups in rhamnose, followed by benzylation and methylation reactions. The process begins with the selective protection of the hydroxyl groups using protecting groups such as acetyl or benzyl groups. The protected rhamnose is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride. Finally, the methylation of the hydroxyl group is achieved using methyl iodide.
Industrial Production Methods
Industrial production of Methyl 3-O-benzyl-a-L-rhamnopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-O-benzyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-O-benzyl-a-L-rhamnopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 3-O-benzyl-a-L-rhamnopyranoside involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-O-benzyl-a-L-rhamnopyranoside
- Methyl 4-O-benzyl-a-L-rhamnopyranoside
- Methyl 6-O-benzyl-a-L-rhamnopyranoside
Uniqueness
Methyl 3-O-benzyl-a-L-rhamnopyranoside is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it exhibits superior antimicrobial and anti-inflammatory activities, making it a valuable compound in drug development.
Propiedades
Fórmula molecular |
C14H20O5 |
|---|---|
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6S)-2-methoxy-6-methyl-4-phenylmethoxyoxane-3,5-diol |
InChI |
InChI=1S/C14H20O5/c1-9-11(15)13(12(16)14(17-2)19-9)18-8-10-6-4-3-5-7-10/h3-7,9,11-16H,8H2,1-2H3/t9-,11-,12+,13+,14+/m0/s1 |
Clave InChI |
YKNDWBCLABIQAZ-DDNMXHNFSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O)OCC2=CC=CC=C2)O |
SMILES canónico |
CC1C(C(C(C(O1)OC)O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





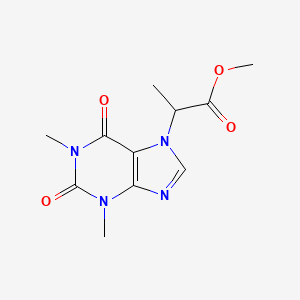
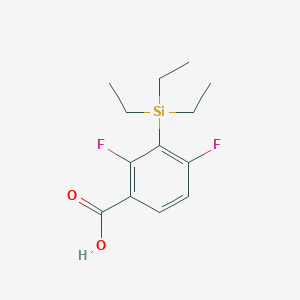
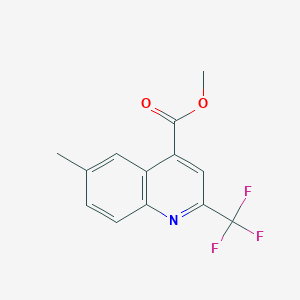
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
![7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole](/img/structure/B11851688.png)
